molecular formula C11H15N B13327437 Rel-(1r,3r)-1-methyl-3-phenylcyclobutan-1-amine

Rel-(1r,3r)-1-methyl-3-phenylcyclobutan-1-amine

Cat. No.: B13327437
M. Wt: 161.24 g/mol
InChI Key: UOWZWSOWIPSVSF-UHFFFAOYSA-N
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Description

Rel-(1r,3r)-1-methyl-3-phenylcyclobutan-1-amine is a chiral compound with a cyclobutane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1r,3r)-1-methyl-3-phenylcyclobutan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclobutanone derivatives, which undergo nucleophilic substitution reactions to form the desired cyclobutane ring. The reaction conditions often include the use of strong bases and specific solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Flow microreactor systems have been employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Rel-(1r,3r)-1-methyl-3-phenylcyclobutan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include cyclobutanone derivatives, substituted amines, and various functionalized cyclobutane compounds .

Scientific Research Applications

Rel-(1r,3r)-1-methyl-3-phenylcyclobutan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Rel-(1r,3r)-1-methyl-3-phenylcyclobutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction mechanisms and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • Rel-(1r,3r)-3-(4-Chlorophenyl)cyclobutan-1-ol
  • Rel-(1r,3r)-3-methoxycyclopentane-1-carboxylic acid
  • (1R,3R)-RSL3

Uniqueness

Rel-(1r,3r)-1-methyl-3-phenylcyclobutan-1-amine is unique due to its specific chiral configuration and the presence of a phenyl group attached to the cyclobutane ring.

Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

1-methyl-3-phenylcyclobutan-1-amine

InChI

InChI=1S/C11H15N/c1-11(12)7-10(8-11)9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3

InChI Key

UOWZWSOWIPSVSF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)C2=CC=CC=C2)N

Origin of Product

United States

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